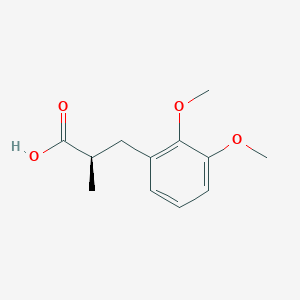

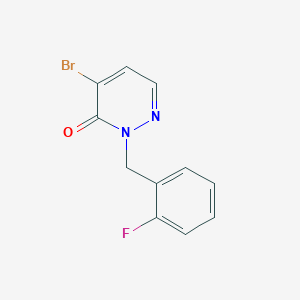

![molecular formula C20H23NO5S B3016117 2-(3,4-dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 863452-41-9](/img/structure/B3016117.png)

2-(3,4-dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(3,4-dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide" is a derivative of the benzothiazepine class, which is a group of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the compound's characteristics.

Synthesis Analysis

The synthesis of related benzothiazepine derivatives typically involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . Additionally, solid-phase synthesis methods have been described for the production of 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides, which are structurally similar to the compound of interest . These methods utilize polymer-supported α-amino acids, sulfonylation, and subsequent cyclization steps to achieve the desired compounds.

Molecular Structure Analysis

The molecular structure of benzothiazepines is characterized by a seven-membered heterocyclic ring containing both sulfur and nitrogen atoms. The presence of the 3,4-dimethoxyphenyl group is known to influence the electronic properties of the molecule . The 2,3-dihydrobenzo[b][1,4]thiazepines are reported to exist in a boat conformation and do not invert within a wide temperature range .

Chemical Reactions Analysis

Benzothiazepines can undergo various chemical reactions depending on their substituents. For example, the 3,4-dimethoxybenzyl group has been used as an N-protecting group and can be removed under certain conditions . The reactivity of the benzothiazepine ring can lead to hydrolysis or reaction with reagents like 2,4-dinitrophenylhydrazine to yield different products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazepines are influenced by their substituents. The introduction of electron-donating groups like methoxy can affect the molecule's electron distribution and reactivity . The antimicrobial activity of some benzothiazepine derivatives has been evaluated, and certain compounds have shown activity comparable to standard drugs . The stability of the seven-membered ring and its resistance to inversion contribute to the compound's robustness .

Scientific Research Applications

Synthesis and Structural Studies

- Formation and Ring Contraction: The compound undergoes alkoxide-promoted ring expansion and cyclization to form various benzo-thiazepine dioxides, illustrating its potential in complex chemical syntheses (Khalaj & Adibpour, 2008).

- Solid-Phase Synthesis: A method for the solid-phase synthesis of benzo-thiazepine dioxides from polymer-supported α-amino acids, highlighting its utility in parallel/combinatorial synthesis (Trapani, Volná, & Soural, 2016).

- Synthesis from Coumarin Derivatives: The compound is synthesized from coumarin derivatives, demonstrating its accessibility from various starting materials (Levai et al., 2007).

Medicinal Chemistry Applications

- Antimicrobial Activity: Certain derivatives exhibit antibacterial and antifungal properties, indicating potential pharmaceutical applications (Kumar et al., 2013).

- Thrombin Inhibitory Activity: Some dibutyl benzothiazepinone derivatives show thrombin inhibition, suggesting a role in thromboembolic disorder treatment (Baburajeev et al., 2019).

Chemical and Physical Properties

- Reactivity and Stability: The compound's derivatives exhibit specific reactivity patterns and stability characteristics, contributing to our understanding of its chemical behavior (Orlov, Kolos, & Ruzhitskaya, 1983).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1,1-dioxo-5-propyl-2,3-dihydro-1λ6,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5S/c1-4-11-21-15-7-5-6-8-18(15)27(23,24)19(13-20(21)22)14-9-10-16(25-2)17(12-14)26-3/h5-10,12,19H,4,11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXDLRVROPHFFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CC(S(=O)(=O)C2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

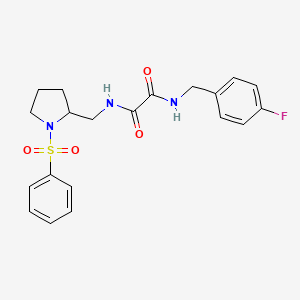

![N-Tert-butyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B3016034.png)

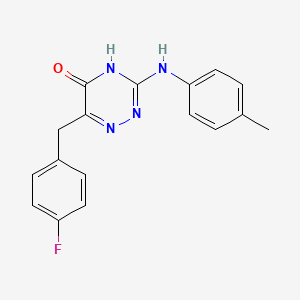

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3016035.png)

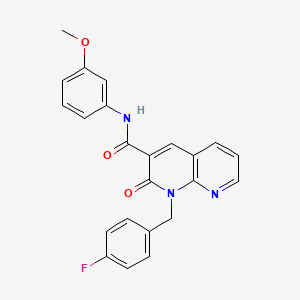

![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B3016042.png)

![3-(2,4-Dichlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B3016043.png)

![2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol](/img/structure/B3016050.png)

![N-(4-butylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3016056.png)

![methyl 4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B3016057.png)